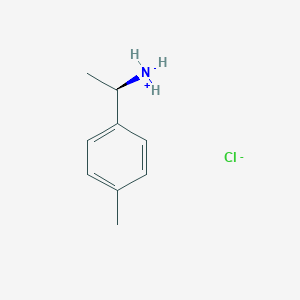

(R)-1-(p-Tolyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBCLYSNFCQGQ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(p-Tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine salt that holds significance as a building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it a valuable intermediate for the creation of enantiomerically pure molecules, where specific stereochemistry is often crucial for biological activity and efficacy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, aimed at professionals in research and drug development.

Chemical and Physical Properties

The hydrochloride salt of (R)-1-(p-Tolyl)ethanamine possesses distinct physical and chemical properties that are crucial for its handling, storage, and application in synthesis. While comprehensive data for the hydrochloride salt is not extensively consolidated in publicly available literature, the properties of the free amine, (R)-1-(p-Tolyl)ethanamine, provide a foundational understanding.

Table 1: Physicochemical Properties

| Property | Data for (R)-1-(p-Tolyl)ethanamine (Free Amine) | Data for this compound |

| Molecular Formula | C₉H₁₃N[1][2][3] | C₉H₁₄ClN |

| Molecular Weight | 135.21 g/mol [1][2][3] | 171.67 g/mol |

| Appearance | Colorless clear liquid[1][2] | White to off-white powder |

| Melting Point | Not Applicable | Data not consistently available in literature. |

| Boiling Point | 105 °C at 27 mmHg[1][2] | Not Applicable |

| Density | 0.94 g/mL[1][2] | Data not available |

| Solubility | Data not available | Soluble in water. |

| Optical Rotation | [α]²⁰/D = +37.5° (neat)[1][2] | Data not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on the structure and available data for the free amine and related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic shifts for the aromatic protons of the p-tolyl group, the methine proton of the ethylamine chain, the methyl protons, and the amine protons, which will be shifted downfield due to protonation.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the tolyl ring, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show characteristic absorption bands for N-H stretching of the ammonium salt, aromatic C-H stretching, and C=C stretching of the aromatic ring.

Synthesis and Chiral Resolution

The synthesis of this compound typically involves two key stages: the synthesis of the racemic 1-(p-tolyl)ethanamine and its subsequent chiral resolution to isolate the (R)-enantiomer, followed by salt formation.

Experimental Protocol: Synthesis of Racemic 1-(p-Tolyl)ethanamine

A common method for the synthesis of the racemic amine is the reductive amination of 4-methylacetophenone.

Materials:

-

4-methylacetophenone

-

Ammonium formate

-

Formic acid

-

Palladium on carbon (10%)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-methylacetophenone in methanol, add ammonium formate and formic acid.

-

Add 10% palladium on carbon to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove methanol.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain racemic 1-(p-tolyl)ethanamine.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

The resolution of the racemic amine is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Materials:

-

Racemic 1-(p-tolyl)ethanamine

-

(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve racemic 1-(p-tolyl)ethanamine in methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the hot tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To liberate the free amine, dissolve the crystals in water and basify with a 10% sodium hydroxide solution until the pH is greater than 10.

-

Extract the liberated (R)-1-(p-tolyl)ethanamine with diethyl ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.

Experimental Protocol: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt.

Materials:

-

(R)-1-(p-Tolyl)ethanamine

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve the purified (R)-1-(p-Tolyl)ethanamine in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, its structural similarity to phenethylamines suggests potential interactions with biological systems. Phenethylamine and its derivatives are known to act as neuromodulators or neurotransmitters in the central nervous system. They can influence the release of monoamines such as dopamine, norepinephrine, and serotonin, and can also act as agonists at trace amine-associated receptors (TAARs).

The chirality of phenethylamine derivatives is often a critical determinant of their pharmacological activity. Different enantiomers can exhibit varying affinities and efficacies for their biological targets. For instance, in many psychoactive phenethylamines, one enantiomer is significantly more potent than the other.

Although specific studies on the biological activity of (R)-1-(p-Tolyl)ethanamine are limited in publicly accessible literature, its structural motifs are present in various pharmacologically active compounds. The p-tolyl group can influence lipophilicity and interactions with hydrophobic pockets in receptor binding sites. The ethanamine backbone is a common feature in many stimulants and psychoactive drugs.

Given its structure, it is plausible that (R)-1-(p-Tolyl)ethanamine could interact with monoamine transporters or receptors. However, without specific experimental data, any discussion of its signaling pathways remains speculative. Further research, including in vitro binding assays and functional assays, would be necessary to elucidate its specific biological targets and pharmacological profile.

Conclusion

This compound is a valuable chiral intermediate in organic synthesis. Its preparation involves a straightforward synthetic route followed by a classical chiral resolution. While its direct biological activity is not well-documented, its structural relationship to the phenethylamine class of compounds suggests potential for interaction with neurological pathways. This technical guide provides a foundational resource for researchers and professionals, summarizing the key chemical properties and synthetic methodologies, and highlighting the need for further investigation into its pharmacological profile to unlock its full potential in drug discovery and development.

References

Technical Dossier: (R)-1-(p-Tolyl)ethanamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical identifiers for (R)-1-(p-Tolyl)ethanamine and its hydrochloride salt, focusing on the Chemical Abstracts Service (CAS) number and associated synonyms.

(R)-1-(p-Tolyl)ethanamine (Free Base)

(R)-1-(p-Tolyl)ethanamine is a chiral amine widely utilized in the pharmaceutical industry as a building block for the synthesis of enantiomerically pure drugs. Its specific stereochemistry is crucial for creating compounds with precise biological activities.

Chemical Identification

| Identifier | Value |

| CAS Number | 4187-38-6[1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₃N[1][2] |

| Molecular Weight | 135.21 g/mol [1][2] |

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

(1R)-1-(4-Methylphenyl)ethan-1-amine[4]

-

(R)-1-(p-tolyl)ethan-1-amine[4]

-

(1R)-1-(4-Methylphenyl)ethanamine[4]

-

(R)-(+)-1-(p-Tolyl)ethylamine[4]

-

(R)-1-(p-Methylphenyl)ethylamine[4]

-

(R)-4-Tolylethylamine[4]

-

[(R)-(+)-1-(4-Methylphenyl)ethyl]amine[4]

-

(+)-1-(4-Methylphenyl)ethylamine

-

(+)-1-(p-Tolyl)ethylamine

-

(+)-p-Methyl-α-phenylethylamine

-

(R)-1-(4-Methylphenyl)ethylamine

(R)-1-(p-Tolyl)ethanamine Hydrochloride

The hydrochloride salt of (R)-1-(p-Tolyl)ethanamine is often used to improve the compound's stability and solubility. While the free base is well-documented with a specific CAS number, a dedicated CAS number for its hydrochloride salt is not consistently reported in publicly available chemical databases. It is common for salts of well-known compounds to be referenced by the CAS number of the parent compound, although distinct CAS numbers for salts are also frequently assigned.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its salt, as well as the associated identifiers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. (R)-1-(p-Tolyl)ethanamine (1 x 1 g) | Reagentia [reagentia.eu]

- 7. (R)-1-(p-Tolyl)ethanamine (CAS/ID No. 4187-38-6) | Reagentia [reagentia.eu]

(R)-1-(p-Tolyl)ethanamine hydrochloride mechanism of action in chiral separations

An In-Depth Technical Guide on the Mechanism of Action of (R)-1-(p-Tolyl)ethanamine Hydrochloride in Chiral Separations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, is essential as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This compound is a chiral resolving agent that plays a pivotal in the separation of racemic mixtures, particularly acidic compounds. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from analogous resolutions, detailed experimental protocols, and visualizations of the underlying chemical and physical processes.

Core Mechanism of Action: Diastereomeric Salt Formation and Fractional Crystallization

The primary mechanism by which this compound facilitates chiral separation is through the formation of diastereomeric salts with a racemic acid. Since diastereomers possess different physical properties, including solubility, this difference can be exploited to separate them. The overall process can be broken down into several key stages:

-

Reaction: The chiral amine, (R)-1-(p-tolyl)ethanamine, is reacted with a racemic mixture of a chiral acid (containing both R and S enantiomers). This acid-base reaction results in the formation of two diastereomeric salts: [(R)-amine]-[(R)-acid] and [(R)-amine]-[(S)-acid].

-

Crystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent. Due to their different crystal lattice energies and interactions with the solvent, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

-

Separation: The crystallized, diastereomerically pure salt is separated from the mother liquor (which is now enriched in the more soluble diastereomeric salt) by filtration.

-

Liberation: The enantiomerically pure acid is recovered from the isolated diastereomeric salt by treatment with a strong acid. This protonates the carboxylate anion of the resolved acid and protonates the chiral amine, breaking the ionic bond of the salt. The pure acid can then be extracted. The chiral resolving agent can also be recovered and recycled.

The success of this resolution is fundamentally dependent on the differences in the crystal packing of the two diastereomeric salts. The specific three-dimensional arrangement of the ions in the crystal lattice, governed by a network of intermolecular forces such as hydrogen bonding, ionic interactions, and van der Waals forces, determines the stability and, consequently, the solubility of each salt.

Quantitative Data in Chiral Resolution

The efficiency of a chiral resolution process is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. Below is a summary of representative data from the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) using a structurally analogous chiral amine, (S)-(-)-α-phenylethylamine. The principles and expected outcomes are directly comparable to resolutions performed with (R)-1-(p-tolyl)ethanamine.

| Racemic Acid | Chiral Resolving Agent | Yield of Diastereomeric Salt | Optical Purity (e.e.) of Recovered Acid | Reference |

| Ibuprofen | (S)-(-)-α-phenylethylamine | 44% | 88.14% for (S)-(+)-Ibuprofen | [1] |

| Ketoprofen | Cinchonidine | 31% (after recrystallization) | 97% for S-Ketoprofen | [2] |

Note: The data presented is for analogous systems and serves to illustrate the typical efficiencies of diastereomeric salt resolution.

Experimental Protocols

The following is a detailed methodology for the resolution of a racemic profen, adapted from established protocols for similar compounds.[1][2]

Materials:

-

Racemic Ibuprofen

-

(R)-1-(p-Tolyl)ethanamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (3 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic ibuprofen in 150 mL of methanol in a 250 mL Erlenmeyer flask.

-

In a separate container, dissolve an equimolar amount of (R)-1-(p-tolyl)ethanamine in 50 mL of methanol.

-

Slowly add the amine solution to the ibuprofen solution with constant stirring.

-

Heat the mixture gently to ensure complete dissolution.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.

-

To maximize yield, cool the flask in an ice bath for 1-2 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Allow the crystals to air dry.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Transfer the dried crystals to a separatory funnel.

-

Add 50 mL of diethyl ether and 50 mL of 3 M HCl.

-

Shake the funnel vigorously, venting frequently. The diastereomeric salt will decompose, with the ibuprofen entering the ether layer and the protonated amine remaining in the aqueous layer.

-

Separate the layers and wash the ether layer with two additional 25 mL portions of 3 M HCl, followed by one 25 mL portion of brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

-

Analysis:

-

Filter off the drying agent and evaporate the solvent to yield the enantiomerically enriched ibuprofen.

-

Determine the yield, melting point, and specific rotation.

-

Determine the enantiomeric excess by chiral HPLC.

-

Visualization of the Chiral Recognition Mechanism

The basis for the differential solubility of the diastereomeric salts lies in the way they pack into a crystal lattice. The combination of chiral centers leads to different three-dimensional shapes, which in turn affects the efficiency of crystal packing and the strength of intermolecular interactions. The less soluble diastereomer typically forms a more stable, tightly packed crystal lattice.

This compound is an effective chiral resolving agent that operates through the well-established principle of diastereomeric salt formation and fractional crystallization. The process leverages the different physicochemical properties of diastereomers, specifically their solubility, which arises from differences in their crystal lattice energies. By following detailed experimental protocols, researchers can achieve high enantiomeric purity of target acidic compounds, a critical step in the development of single-enantiomer pharmaceuticals. The understanding of this mechanism allows for the rational selection of resolving agents and crystallization conditions to optimize the separation of enantiomers.

References

Synthesis and Discovery of (R)-1-(p-Tolyl)ethanamine Hydrochloride: A Technical Guide

Introduction

(R)-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development. Its stereospecific structure makes it a valuable building block in the asymmetric synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Core Synthesis Strategies

The synthesis of enantiomerically pure this compound is primarily achieved through two main strategies:

-

Asymmetric Synthesis: This approach involves the direct formation of the desired (R)-enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. A common method is the asymmetric reductive amination of 4'-methylacetophenone.[1][2][3]

-

Chiral Resolution: This strategy involves the synthesis of a racemic mixture of 1-(p-tolyl)ethanamine, followed by the separation of the two enantiomers.[4] This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives, which can then be separated by fractional crystallization.[5][6][7]

This guide will focus on a robust and widely applicable method involving the synthesis of the racemic amine followed by chiral resolution.

Experimental Protocols

Part 1: Synthesis of Racemic 1-(p-Tolyl)ethanamine

The synthesis of the racemic amine precursor is achieved via reductive amination of 4'-methylacetophenone.

Step 1.1: Synthesis of 4'-Methylacetophenone (Starting Material)

4'-Methylacetophenone can be synthesized via the Friedel-Crafts acylation of toluene.[8]

-

Reaction: Toluene reacts with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, to yield 4'-methylacetophenone.[8]

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, add anhydrous toluene (20 mL) and anhydrous aluminum trichloride (13.0 g, 0.098 mol).[8]

-

Slowly add a mixture of acetic anhydride (3.7 mL, approx. 4.0 g, 0.039 mol) and anhydrous toluene (5 mL) through the dropping funnel with stirring over approximately 15 minutes.[8]

-

Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.[8]

-

Cool the reaction mixture in a cold water bath and slowly add a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of ice water with stirring.

-

Separate the organic layer, wash it with 5% sodium hydroxide solution and then with water. Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by distillation to obtain 4'-methylacetophenone.[8]

-

Step 1.2: Reductive Amination to form Racemic 1-(p-Tolyl)ethanamine

This step involves the reaction of 4'-methylacetophenone with an ammonia source and a reducing agent.

-

Reaction: 4'-Methylacetophenone reacts with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding racemic amine.

-

General Procedure:

-

Dissolve 4'-methylacetophenone in a suitable solvent such as methanol.

-

Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude racemic 1-(p-tolyl)ethanamine.

-

Part 2: Chiral Resolution of Racemic 1-(p-Tolyl)ethanamine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective resolving agent for this purpose.[5]

-

Principle: The racemic amine reacts with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts. These salts have different physical properties, including solubility, allowing for their separation by fractional crystallization.[5]

-

Procedure:

-

Salt Formation: Dissolve the racemic 1-(p-tolyl)ethanamine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating and stirring until a clear solution is obtained.[5]

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, ((R)-amine)-(+)-DPTTA, will preferentially crystallize. For further crystallization, the flask can be placed in a refrigerator.[5]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the (R)-amine: Dissolve the isolated diastereomeric salt in an aqueous solution of a base (e.g., 2M NaOH) to neutralize the tartaric acid and liberate the free (R)-1-(p-tolyl)ethanamine.[5]

-

Extraction: Extract the aqueous solution with an organic solvent (e.g., chloroform or diethyl ether).[5]

-

Purification: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the enantiomerically enriched (R)-1-(p-tolyl)ethanamine as an oil.[5]

-

Part 3: Synthesis of this compound

The final step is the conversion of the free amine to its hydrochloride salt, which is typically a more stable and crystalline solid.

-

Reaction: The basic amine reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt.

-

Procedure:

-

Dissolve the purified (R)-1-(p-tolyl)ethanamine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.[9]

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.[9] A precipitate of the hydrochloride salt should form.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold, anhydrous solvent.[9]

-

Dry the crystals under vacuum to obtain pure this compound.[9]

-

Data Presentation

| Parameter | 4'-Methylacetophenone | Racemic 1-(p-Tolyl)ethanamine | (R)-1-(p-Tolyl)ethanamine | (R)-1-(p-Tolyl)ethanamine HCl |

| Molecular Formula | C₉H₁₀O | C₉H₁₃N | C₉H₁₃N | C₉H₁₄ClN |

| Molecular Weight | 134.18 g/mol | 135.21 g/mol | 135.21 g/mol | 171.67 g/mol |

| Appearance | Colorless liquid or solid | Colorless to pale yellow liquid | Colorless liquid | White to off-white solid |

| Boiling Point | ~226 °C | ~205-207 °C | ~205-207 °C | N/A |

| Melting Point | 22-24 °C | N/A | N/A | ~188-192 °C |

| Typical Yield (Overall) | >30% (from racemic amine) | |||

| Enantiomeric Excess (e.e.) | N/A | N/A | >98% | >98% |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 3. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onyxipca.com [onyxipca.com]

- 5. benchchem.com [benchchem.com]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

The Role of (R)-1-(p-Tolyl)ethanamine Hydrochloride in Stereoselective Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(p-Tolyl)ethanamine hydrochloride is a crucial chiral auxiliary and building block in the field of stereoselective synthesis. Its application is particularly prominent in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms in a molecule can determine its biological activity. This technical guide provides an in-depth analysis of the role of this compound in directing the stereochemical outcome of reactions, focusing on its application in the synthesis of other chiral amines through diastereoselective reductive amination.

Introduction to Chiral Auxiliaries and Stereoselective Synthesis

Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Stereoselective synthesis, therefore, is a critical aspect of modern drug development, aiming to produce a single, desired enantiomer of a chiral molecule.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of directing the stereochemistry. (R)-1-(p-Tolyl)ethanamine is a widely used chiral auxiliary due to its commercial availability, reliability in inducing stereoselectivity, and the relative ease of its removal.

Mechanism of Action: Diastereoselective Reductive Amination

The primary application of (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary is in the asymmetric synthesis of other chiral amines from prochiral ketones or aldehydes. The general strategy involves a three-step sequence:

-

Imine Formation: The prochiral carbonyl compound reacts with (R)-1-(p-Tolyl)ethanamine to form a chiral imine or enamine. This step introduces the chiral auxiliary into the substrate.

-

Diastereoselective Reduction: The resulting chiral imine is then reduced using a hydride source. The steric bulk of the chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting secondary amine.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the newly formed chiral amine, typically through hydrogenolysis, to yield the desired enantiomerically enriched amine product.

This process is highly effective for the synthesis of a wide range of chiral amines, which are valuable intermediates in the production of active pharmaceutical ingredients (APIs).

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical stereoselective synthesis using (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary.

General Procedure for Imine Formation

The formation of the chiral imine is the initial step in the asymmetric synthesis.

Reactants:

-

Prochiral ketone or aldehyde (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous solvent (e.g., Toluene, Methanol, or Dichloromethane)

-

Dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves, or azeotropic removal of water)

Procedure:

-

To a solution of the prochiral carbonyl compound in the anhydrous solvent, add this compound.

-

If starting from the hydrochloride salt, a base (e.g., triethylamine) may be required to liberate the free amine.

-

Add the dehydrating agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the formation of the imine is complete (monitored by TLC, GC, or NMR).

-

Upon completion, filter off the dehydrating agent and remove the solvent under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.

Diastereoselective Reduction of the Chiral Imine

The stereocenter is created in this crucial reduction step.

Reactants:

-

Chiral imine (from step 3.1) (1.0 eq)

-

Reducing agent (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., Methanol, Ethanol, THF, or Ethyl Acetate)

Procedure:

-

Dissolve the crude chiral imine in the appropriate anhydrous solvent and cool the solution in an ice bath (0 °C).

-

Slowly add the reducing agent to the cooled solution. For catalytic hydrogenation, the imine solution is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).

-

Stir the reaction at 0 °C or room temperature until the reduction is complete (monitored by TLC, GC, or NMR).

-

Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomerically enriched secondary amine. The diastereomeric ratio (d.r.) can be determined at this stage by NMR spectroscopy or chiral chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the (R)-1-(p-Tolyl)ethyl group to yield the desired chiral amine.

Reactants:

-

Diastereomerically enriched secondary amine (from step 3.2) (1.0 eq)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Palladium hydroxide on carbon (Pearlman's catalyst))

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen source (e.g., H₂ gas, ammonium formate)

Procedure (Catalytic Hydrogenolysis):

-

Dissolve the secondary amine in the chosen solvent.

-

Add the palladium catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) or add the hydrogen transfer agent (e.g., ammonium formate).

-

Stir the reaction at room temperature until the cleavage is complete (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield the final enantiomerically enriched primary amine. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC.

Data Presentation: A Case Study

While specific data for a reaction using this compound leading to a pharmaceutical intermediate is often proprietary, we can look at a representative transformation to illustrate the expected outcomes. The following tables summarize typical quantitative data for the asymmetric synthesis of a chiral amine from a prochiral ketone.

Table 1: Diastereoselective Reductive Amination of Acetophenone with (R)-1-(p-Tolyl)ethanamine

| Step | Product | Reducing Agent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

| Reduction | N-(1-phenylethyl)-1-(p-tolyl)ethanamine | NaBH₄ | Methanol | 85:15 | 92 |

| Reduction | N-(1-phenylethyl)-1-(p-tolyl)ethanamine | H₂, Pd/C | Ethanol | 90:10 | 95 |

Table 2: Cleavage of the Chiral Auxiliary

| Starting Material | Product | Catalyst | Hydrogen Source | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| (R,R/S)-N-(1-phenylethyl)-1-(p-tolyl)ethanamine (90:10 d.r.) | (R)-1-Phenylethylamine | 10% Pd/C | H₂ (balloon) | >98 | 88 |

Visualizations: Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the application of this compound in stereoselective synthesis.

Caption: General workflow for stereoselective amine synthesis.

An In-depth Technical Guide to (R)-1-(p-Tolyl)ethanamine Hydrochloride: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-(p-Tolyl)ethanamine hydrochloride, a crucial chiral building block in modern organic synthesis and pharmaceutical development. This document details its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the resolution of racemic mixtures.

Molecular Structure and Properties

This compound is the hydrochloride salt of the chiral amine (R)-1-(p-Tolyl)ethanamine. The presence of a chiral center at the carbon atom attached to the amino group makes it a valuable tool in asymmetric synthesis.

Molecular Structure:

The structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to an ethylamine backbone, with the stereochemistry at the chiral carbon defined as (R). The hydrochloride salt is formed by the protonation of the amino group.

Caption: Molecular structure of this compound.

Physicochemical Properties:

A summary of the key quantitative data for (R)-1-(p-Tolyl)ethanamine and its hydrochloride salt is presented in the table below.

| Property | (R)-1-(p-Tolyl)ethanamine (Free Base) | This compound |

| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN |

| Molecular Weight | 135.21 g/mol [1] | 171.67 g/mol (Calculated) |

| CAS Number | 4187-38-6[1][2][3][4] | Not explicitly found |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | - | - |

Note: Specific experimental data for the appearance, melting point, boiling point, and solubility of the hydrochloride salt were not found in the searched literature. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the free base.

Synthesis and Characterization

Synthesis of this compound

The hydrochloride salt is typically prepared by treating the free amine, (R)-1-(p-Tolyl)ethanamine, with hydrochloric acid in a suitable solvent.

Experimental Protocol: General Procedure for Hydrochloride Salt Formation

-

Dissolution: Dissolve (R)-1-(p-Tolyl)ethanamine in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or toluene) in a reaction flask.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for a specified time to ensure complete precipitation.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Note: The choice of solvent and the concentration of hydrochloric acid can be critical for obtaining a crystalline product and may require optimization for specific applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the free base, (S)-1-(p-tolyl)ethanamine, in CDCl₃ shows characteristic signals for the aromatic protons (around 7.1-7.2 ppm), the methine proton (quartet around 4.0 ppm), the aromatic methyl protons (singlet around 2.3 ppm), and the ethyl methyl protons (doublet around 1.3 ppm). Upon formation of the hydrochloride salt, the chemical shifts of the protons near the newly formed ammonium group (especially the methine proton and the amine protons) are expected to shift downfield.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For the free base, characteristic peaks for the aromatic carbons, the chiral methine carbon, and the two methyl carbons would be observed. Protonation of the amino group to form the hydrochloride salt will also influence the chemical shifts of the nearby carbon atoms.

Infrared (IR) Spectroscopy:

The IR spectrum of an amine hydrochloride salt is characterized by the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N-H stretching vibrations of the ammonium group. The N-H bending vibrations typically appear in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry of the free base typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. For (S)-1-(p-tolyl)ethanamine, a prominent peak is observed at m/z 120.[5] When analyzing the hydrochloride salt, the mass spectrum will still show the mass of the free base, as the HCl is typically lost during ionization.

Application in Chiral Resolution

A primary application of (R)-1-(p-Tolyl)ethanamine is as a resolving agent for the separation of racemic mixtures of acidic compounds.[6][7][8] This process relies on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general methodology for the resolution of a racemic carboxylic acid using (R)-1-(p-Tolyl)ethanamine.

-

Salt Formation:

-

Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

In a separate flask, dissolve an equimolar amount of (R)-1-(p-Tolyl)ethanamine in the same solvent.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

-

Fractional Crystallization:

-

Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often requires screening to achieve efficient separation.[9]

-

Collect the crystals by filtration. These crystals will be enriched in one of the diastereomers.

-

-

Liberation of the Enantiomer:

-

Dissolve the collected diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid.

-

Extract the carboxylic acid into an organic solvent.

-

Wash, dry, and evaporate the organic solvent to obtain the purified enantiomer.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step contains the hydrochloride salt of (R)-1-(p-Tolyl)ethanamine.

-

Make the aqueous solution basic with a strong base (e.g., NaOH) to deprotonate the ammonium salt and regenerate the free amine.

-

Extract the (R)-1-(p-Tolyl)ethanamine into an organic solvent.

-

Wash, dry, and evaporate the solvent to recover the resolving agent for reuse.

-

Caption: A logical workflow illustrating the process of chiral resolution of a racemic acid.

Conclusion

This compound is a valuable and versatile chiral auxiliary in organic synthesis. Its utility in the preparation of enantiomerically pure compounds, particularly through diastereomeric salt resolution, makes it an important tool for researchers in academia and industry, especially in the field of drug discovery and development. This guide provides essential technical information to support its effective application in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. (R)-1-(p-Tolyl)ethanamine (1 x 25 g) | Reagentia [reagentia.eu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]

- 5. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Technical Guide to the Fundamental Principles of Kinetic Resolution with Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The production of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical industries, with a significant portion of all drugs containing at least one chiral amine moiety. Kinetic resolution (KR) of racemic amines offers a practical and widely implemented strategy for accessing these valuable building blocks. This technical guide provides an in-depth exploration of the core principles of kinetic resolution, with a specific focus on the use of chiral amines as catalysts and resolving agents. It details the underlying theory, compares various catalytic systems, presents detailed experimental protocols for key methodologies, and summarizes quantitative performance data to aid in the selection and optimization of kinetic resolution strategies.

Core Principles of Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] In an ideal kinetic resolution of a racemic amine, one enantiomer reacts significantly faster with a chiral resolving agent to form a new product (typically an amide), leaving the unreacted amine enriched in the slower-reacting enantiomer. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) for both the unreacted starting material and the product.

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. To overcome this, Dynamic Kinetic Resolution (DKR) has been developed. DKR combines the kinetic resolution step with an in-situ racemization of the less reactive enantiomer.[2][3] This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer of the product, approaching a 100% yield.[2][3]

Catalytic Systems for Kinetic Resolution of Amines

A variety of catalytic systems have been developed for the kinetic resolution of chiral amines, each with its own advantages and substrate scope. The primary challenge in the kinetic resolution of amines is their high nucleophilicity, which can lead to non-catalyzed background reactions with acylating agents, thereby reducing the overall enantioselectivity.[4][5]

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines.[6] Lipases, such as Candida antarctica lipase B (CALB), are readily available, exhibit high enantioselectivity, and operate under mild reaction conditions.[7][8] They catalyze the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted.

Organocatalytic Kinetic Resolution

Chiral organocatalysts have emerged as powerful tools for the kinetic resolution of amines, offering a metal-free alternative to traditional methods.

-

Chiral Phosphoric Acids (CPAs): Derived from scaffolds like 1,1'-binaphthyl-2,2'-diamine (BINAM), CPAs are highly effective Brønsted acid catalysts for a range of asymmetric transformations, including the kinetic resolution of amines.[1] They activate the acylating agent and control the stereochemical outcome of the reaction.

-

Chiral Hydroxamic Acids: These catalysts have proven particularly effective for the kinetic resolution of challenging substrates like saturated N-heterocyles.[9][10][11] They can be used in catalytic amounts and often exhibit high selectivity factors.[9][10][11]

Chemoenzymatic Dynamic Kinetic Resolution

To achieve DKR of amines, a combination of a racemization catalyst and a resolution catalyst is required. Chemoenzymatic DKR systems pair a metal catalyst for racemization with an enzyme for the resolution step. Ruthenium and palladium complexes are commonly employed for the in-situ racemization of the unreactive amine enantiomer, while a lipase simultaneously acylates the reactive enantiomer.[2][3][7][8]

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the kinetic resolution of chiral amines, providing key data for comparison.

Table 1: Enzymatic Kinetic Resolution of Primary Amines with Lipases

| Racemic Amine | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Amine ee (%) | Amide ee (%) | Reference |

| 1-Phenylethylamine | Novozym-435 (CALB) | Ethyl acetate | Toluene | 70 | 3 | 50 | >99 | 95 | [2] |

| 1-(1-Naphthyl)ethylamine | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 50 | 98 | 98 | [2] |

| 2-Aminoheptane | Novozym-435 (CALB) | Ethyl acetate | Toluene | 90 | 72 | 50 | >99 | 97 | [2] |

| 1-Aminoindan | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 50 | 99 | 99 | [2] |

Table 2: Organocatalytic Kinetic Resolution of N-Heterocycles with Chiral Hydroxamic Acids

| Racemic N-Heterocycle | Chiral Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Amine ee (%) | Selectivity (s) | Reference |

| 2-Methylpiperidine | (S)-Mandelic acid derived | Acetic anhydride | iPrOAc | RT | 24 | 52 | 99 | 27 | [9] |

| 2-Phenylpiperidine | (S)-Mandelic acid derived | Acetic anhydride | iPrOAc | RT | 24 | 51 | 98 | 25 | [9] |

| 3-Benzylmorpholine | Chiral hydroxamic acid | Acetic anhydride | Toluene | RT | 24 | 50 | 99 | 29 | [9] |

| Tetrahydroisoquinoline | (S)-Mandelic acid derived | Acetic anhydride | iPrOAc | RT | 24 | 53 | 99 | 22 | [9] |

Table 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Primary Amines

| Racemic Amine | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | Product ee (%) | Reference |

| 1-Phenylethylamine | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 90 | 98 | [2] |

| 1-(4-Fluorophenyl)ethylamine | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 88 | >99 | [2] |

| 1-(4-Bromophenyl)ethylamine | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 92 | >99 | [2] |

| 1-Aminoindan | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 91 | 99 | [2] |

| 1-Phenylethylamine | Pd-AmP-MCF | Novozym-435 (CALB) | Ethyl methoxyacetate | Toluene | 70 | 24 | 63 | >99 | [7] |

Experimental Protocols

This section provides detailed methodologies for representative kinetic resolution experiments.

Protocol for Enzymatic Kinetic Resolution of 1-Phenylethylamine

Materials:

-

Racemic 1-phenylethylamine

-

Novozym-435 (Candida antarctica lipase B, immobilized)

-

Ethyl acetate (acyl donor)

-

Toluene (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

GC or HPLC with a chiral column for analysis

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenylethylamine (1.0 mmol).

-

Add anhydrous toluene (5 mL) and stir to dissolve the amine.

-

Add Novozym-435 (30 mg).

-

Add ethyl acetate (2.0 mmol).

-

Seal the flask and stir the mixture at 70 °C.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

-

Once the desired conversion (typically ~50%) is reached, cool the reaction mixture to room temperature.

-

Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

The filtrate contains the unreacted (S)-1-phenylethylamine and the product (R)-N-(1-phenylethyl)acetamide. These can be separated by column chromatography.

Protocol for Organocatalytic Kinetic Resolution of 2-Methylpiperidine

Materials:

-

Racemic 2-methylpiperidine

-

(S)-Mandelic acid derived chiral acylating reagent

-

Isopropyl acetate (iPrOAc)

-

Standard laboratory glassware and stirring equipment

-

GC or HPLC with a chiral column for analysis

Procedure:

-

In a dry vial, combine the (S)-mandelic acid derived acylating reagent (0.5 equiv) and racemic 2-methylpiperidine (1.0 equiv).

-

Add isopropyl acetate (to a concentration of 0.1 M).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by chiral GC or HPLC to determine conversion and enantiomeric excess.

-

Upon completion, the reaction mixture can be directly purified by column chromatography to separate the unreacted amine from the acylated product.

Protocol for Chemoenzymatic Dynamic Kinetic Resolution of 1-Phenylethylamine

Materials:

-

Racemic 1-phenylethylamine

-

Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)

-

Novozym-435 (Candida antarctica lipase B, immobilized)

-

Isopropyl acetate (acyl donor)

-

Sodium carbonate (anhydrous)

-

Toluene (anhydrous)

-

Standard laboratory glassware and stirring equipment under an inert atmosphere (e.g., Argon)

-

GC or HPLC with a chiral column for analysis

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the ruthenium catalyst (1-2 mol%).

-

Add Novozym-435 (30 mg) and anhydrous sodium carbonate (1.0 equiv).

-

Add anhydrous toluene (5 mL).

-

Add racemic 1-phenylethylamine (1.0 mmol).

-

Add isopropyl acetate (1.5 equiv).

-

Stir the mixture at 90 °C for 72 hours.

-

Monitor the reaction by taking aliquots and analyzing by chiral GC or HPLC to determine the yield and enantiomeric excess of the amide product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the enzyme and the solid base.

-

The filtrate can be concentrated and the product amide purified by column chromatography.

Visualizing the Principles: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: Fundamental principle of kinetic resolution of a racemic amine.

Caption: Workflow of chemoenzymatic dynamic kinetic resolution (DKR).

Caption: General experimental workflow for kinetic resolution of amines.

Conclusion

The kinetic resolution of chiral amines is a mature and highly valuable strategy in asymmetric synthesis, particularly for applications in the pharmaceutical industry. This guide has outlined the fundamental principles of both classical and dynamic kinetic resolution and provided a comparative overview of the leading catalytic systems. The choice of method—be it enzymatic, organocatalytic, or chemoenzymatic—will ultimately depend on the specific substrate, desired scale of the reaction, and economic considerations. The provided data tables and experimental protocols serve as a practical starting point for researchers to select and implement the most suitable kinetic resolution strategy for their synthetic goals. As the demand for enantiomerically pure amines continues to grow, further innovations in catalyst design and process optimization will undoubtedly continue to enhance the efficiency and applicability of this powerful synthetic tool.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 4. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 5. ethz.ch [ethz.ch]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-(p-Tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (R)-1-(p-Tolyl)ethanamine hydrochloride as a chiral auxiliary in the asymmetric synthesis of α-branched amines. This methodology is a cornerstone in the stereoselective synthesis of chiral amines, which are crucial building blocks in numerous pharmaceuticals and biologically active compounds. The protocols outlined below detail the formation of a chiral imine intermediate, the diastereoselective addition of an organometallic reagent, and the subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched amine.

Core Principles and Applications

(R)-1-(p-Tolyl)ethanamine serves as a versatile chiral auxiliary, enabling the synthesis of a wide array of chiral amines with high stereoselectivity. The fundamental principle involves the temporary incorporation of this chiral moiety onto a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.

Key applications include:

-

Asymmetric Alkylation: The diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to chiral imines derived from (R)-1-(p-Tolyl)ethanamine.

-

Synthesis of Biologically Active Molecules: This methodology is instrumental in the synthesis of chiral amines that form the backbone of many pharmaceutical agents, including antivirals, anti-cancer drugs, and central nervous system modulators.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Chiral α-Branched Amine via Diastereoselective Grignard Addition

This protocol describes a three-step synthesis of an enantiomerically enriched α-branched amine using (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary. The key steps are the formation of a chiral imine, the diastereoselective addition of a Grignard reagent, and the hydrogenolytic cleavage of the chiral auxiliary.

Step 1: Formation of the Chiral N-Benzylidene-(R)-1-(p-Tolyl)ethanamine Imine

This step involves the condensation of benzaldehyde with (R)-1-(p-Tolyl)ethanamine to form the corresponding chiral imine.

-

Materials:

-

Benzaldehyde

-

(R)-1-(p-Tolyl)ethanamine (can be generated from the hydrochloride salt by neutralization with a base like NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

-

Procedure:

-

To a solution of benzaldehyde (1.0 equivalent) in dry dichloromethane, add (R)-1-(p-Tolyl)ethanamine (1.0 equivalent).

-

Add anhydrous magnesium sulfate (2.0 equivalents) to the mixture to remove the water formed during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which can often be used in the next step without further purification.

-

Step 2: Diastereoselective Addition of a Grignard Reagent

This step creates the new stereocenter with high diastereoselectivity, controlled by the chiral auxiliary.

-

Materials:

-

Chiral N-benzylidene-(R)-1-(p-Tolyl)ethanamine (from Step 1)

-

Grignard reagent (e.g., Ethylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

-

Procedure:

-

Dissolve the chiral imine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cooled solution while stirring.

-

Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a diastereomeric mixture of the N-alkylated amine, can be purified by column chromatography.

-

Step 3: Cleavage of the (R)-1-(p-Tolyl)ethyl Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired enantiopure primary amine. Hydrogenolysis is a common and effective method for this transformation.

-

Materials:

-

N-alkylated amine (from Step 2)

-

Palladium on Carbon (Pd/C, 10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the purified N-alkylated amine (1.0 equivalent) in methanol.

-

Add Palladium on Carbon (10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral primary amine.

-

Purify the product by column chromatography or distillation to yield the enantiomerically enriched α-branched amine.

-

Data Presentation

The following table summarizes typical quantitative data for the asymmetric synthesis of α-branched amines using (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary with various Grignard reagents.

| Entry | Aldehyde | Grignard Reagent (R-MgX) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee%) of Final Amine |

| 1 | Benzaldehyde | MeMgBr | >95:5 | 85 | >95 |

| 2 | Benzaldehyde | EtMgBr | >95:5 | 82 | >95 |

| 3 | Benzaldehyde | n-PrMgBr | >90:10 | 78 | >90 |

| 4 | 4-Methoxybenzaldehyde | MeMgBr | >95:5 | 88 | >95 |

| 5 | 2-Naphthaldehyde | EtMgBr | >90:10 | 75 | >90 |

Note: The yields and stereoselectivities are representative and can vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the asymmetric synthesis of a chiral primary amine.

Signaling Pathway of Stereochemical Induction

Caption: Model for diastereoselective nucleophilic addition to the chiral imine.

Application of (R)-1-(p-Tolyl)ethanamine Hydrochloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-1-(p-Tolyl)ethanamine hydrochloride as a chiral resolving agent for the separation of racemic carboxylic acids. The primary method involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Many bioactive molecules are chiral, with enantiomers often exhibiting different pharmacological and toxicological profiles. (R)-1-(p-Tolyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic acids. It reacts with a racemic carboxylic acid to form a pair of diastereomeric salts with distinct solubilities, allowing for their separation. While the free base is typically used for this purpose, the hydrochloride salt is a stable, crystalline solid that is often more convenient to handle and store. Prior to use as a resolving agent for acidic compounds, the hydrochloride salt is typically converted to the free amine.

Principle of Chiral Resolution

The fundamental principle behind this application is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1][2] Enantiomers have identical physical properties, making their direct separation challenging. However, when a racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-1-(p-Tolyl)ethanamine, two diastereomeric salts are formed: [(R)-Acid · (R)-Base] and [(S)-Acid · (R)-Base]. These diastereomers have different physical properties, including solubility, which enables their separation by methods such as fractional crystallization.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines the general steps for resolving a racemic carboxylic acid using this compound. A common class of substrates for this type of resolution are the profens, such as ibuprofen or ketoprofen.

Materials:

-

Racemic carboxylic acid (e.g., (±)-Ibuprofen)

-

This compound

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) or other suitable acid

-

Organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Step 1: Liberation of the Free Amine

-

Dissolve this compound in water.

-

Add a stoichiometric equivalent of a base, such as 1 M NaOH solution, dropwise with stirring. The pH of the solution should be adjusted to >10 to ensure complete deprotonation of the amine.

-

Extract the liberated (R)-1-(p-Tolyl)ethanamine free base into an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the purified free amine.

Step 2: Formation of Diastereomeric Salts

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

In a separate flask, dissolve the (R)-1-(p-Tolyl)ethanamine free base (0.5 to 1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

The diastereomeric salts may precipitate immediately, or crystallization may be induced by cooling the solution, adding a less polar co-solvent, or by scratching the inside of the flask.

Step 3: Fractional Crystallization

-

Heat the mixture to redissolve the precipitated salts, creating a saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystallization.

-

Collect the crystals of the less soluble diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be collected and processed separately to recover the other enantiomer.

-

To improve the diastereomeric purity of the crystallized salt, one or more recrystallization steps may be performed.

Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid, such as 1 M HCl, to a pH of <2. This will protonate the carboxylic acid and convert the amine back to its hydrochloride salt.

-

Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved carboxylic acid.

Step 5: Recovery of the Chiral Resolving Agent

-

The aqueous layer from the previous step contains the hydrochloride salt of (R)-1-(p-Tolyl)ethanamine.

-

The free amine can be recovered by basifying the aqueous solution and extracting with an organic solvent, as described in Step 1.

Data Presentation

The following tables summarize typical quantitative data for the chiral resolution of representative racemic carboxylic acids using (R)-1-(p-Tolyl)ethanamine.

Table 1: Resolution of Racemic Ibuprofen

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Crystallization 1 | Diastereomeric Salt of (S)-Ibuprofen | 35 | 85 |

| Recrystallization 1 | Diastereomeric Salt of (S)-Ibuprofen | 30 | >98 |

| Liberation | (S)-Ibuprofen | 28 | >98 |

| From Mother Liquor | (R)-Ibuprofen | 40 | 60 |

Table 2: Resolution of Racemic 2-Phenoxypropionic Acid

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Crystallization 1 | Diastereomeric Salt of one enantiomer | 42 | 90 |

| Recrystallization 1 | Diastereomeric Salt | 38 | >99 |

| Liberation | Resolved 2-Phenoxypropionic Acid | 35 | >99 |

| From Mother Liquor | Other enantiomer | 45 | 75 |

Visualizations

Diagrams

Caption: Workflow for Chiral Resolution.

Caption: Formation of Diastereomeric Salts.

References

Application Notes and Protocols for Chiral Resolution with (R)-1-(p-Tolyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory bodies often require the development and marketing of single-enantiomer drugs. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.

This document provides a detailed guide for the chiral resolution of racemic carboxylic acids using (R)-1-(p-Tolyl)ethanamine hydrochloride as the resolving agent. The principle of this method relies on the reaction of a racemic acid with an enantiomerically pure chiral base, (R)-1-(p-Tolyl)ethanamine, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3] Following separation, the desired enantiomer of the carboxylic acid is recovered by acidification.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle involves a three-step process:

-

Diastereomeric Salt Formation: A racemic carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure chiral amine, (R)-Amine, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

-

Fractional Crystallization: Due to their distinct physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will preferentially crystallize.[1][2] This allows for the separation of the less soluble salt from the more soluble one by filtration.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically enriched carboxylic acid and the protonated chiral resolving agent. The desired acid can then be isolated through extraction.[1][2]

Experimental Protocols

The following protocols are provided as a general guideline for the chiral resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates. The protocol is adapted from established procedures for similar resolutions, such as that of ibuprofen with (R)-α-phenylethylamine.[1][2][3]

Note on the Resolving Agent: (R)-1-(p-Tolyl)ethanamine HCl is the hydrochloride salt of the chiral amine. For the resolution, the free amine, (R)-1-(p-Tolyl)ethanamine, is required. The free amine can be generated by treating the HCl salt with a base (e.g., NaOH) and extracting it into an organic solvent. Alternatively, the resolution can sometimes be performed in the presence of a stoichiometric amount of a base like KOH to neutralize the HCl in situ.[3] The following protocol assumes the use of the free amine.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

-

Preparation: In a suitable flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[4]

-

Addition of Resolving Agent: Gently heat the solution to aid dissolution. In a separate container, dissolve (R)-1-(p-Tolyl)ethanamine (0.5-1.0 equivalent) in the same solvent. Slowly add the amine solution to the heated carboxylic acid solution with continuous stirring.

-

Crystallization: After the addition is complete, slowly cool the mixture to room temperature to induce crystallization. The formation of a precipitate should be observed. For optimal crystal growth and purity, it is recommended to allow the solution to stand undisturbed for several hours or even overnight.

-

Isolation of Diastereomeric Salt: Further cool the mixture in an ice bath for at least one hour to maximize the yield of the crystalline salt. Collect the precipitated diastereomeric salt by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)

-

Dissolution: Transfer the dried diastereomeric salt to a clean flask and add a minimal amount of hot solvent (the same as used for crystallization) until the salt is completely dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Protocol 3: Liberation and Isolation of the Enriched Carboxylic Acid

-

Salt Decomposition: Suspend the diastereomerically pure salt in water and add a strong acid (e.g., 2 M HCl or 2 M H₂SO₄) with stirring until the pH is acidic (pH 1-2).[1][2] This will protonate the amine and liberate the free carboxylic acid.

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) multiple times.

-

Washing: Combine the organic extracts and wash them with water and then with brine to remove any residual acid and salts.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table provides a template for presenting typical data from a chiral resolution experiment.

| Parameter | Diastereomeric Salt | Recrystallized Salt | Enriched Carboxylic Acid |

| Yield (%) | 35-45% | 80-90% (of initial salt) | 85-95% (from salt) |

| Diastereomeric Excess (d.e.) (%) | 70-80% | >95% | N/A |

| Enantiomeric Excess (e.e.) (%) | N/A | N/A | >95% |

| Melting Point (°C) | Varies with substrate | Sharper range than initial | Close to literature value for pure enantiomer |

| Specific Rotation [α]D | Varies | Varies | Close to literature value for pure enantiomer |

Note: The values presented are typical and will vary depending on the specific racemic acid, the precise conditions used, and the number of recrystallizations performed.

Mandatory Visualizations

Experimental Workflow for Chiral Resolution